(4-Sulfamoyl-phenyl)-thiocarbamic acid O-(2-thiophen-3-YL-ethyl) ester
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Overview
Description
(4-sulfamoyl-phenyl)-thiocarbamic acid O-(2-thiophen-3-yl-ethyl) ester is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-sulfamoyl-phenyl)-thiocarbamic acid O-(2-thiophen-3-yl-ethyl) ester typically involves the condensation of 4-sulfamoylphenyl isothiocyanate with 2-thiophen-3-yl-ethanol. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiocarbamate ester linkage. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(4-sulfamoyl-phenyl)-thiocarbamic acid O-(2-thiophen-3-yl-ethyl) ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The thiocarbamate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiocarbamate derivatives with various substituents.
Scientific Research Applications
(4-sulfamoyl-phenyl)-thiocarbamic acid O-(2-thiophen-3-yl-ethyl) ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of materials with specific electronic properties
Mechanism of Action
The compound exerts its effects primarily through inhibition of carbonic anhydrase enzymes. It binds to the active site of the enzyme, interacting with the zinc ion and key amino acid residues. This interaction disrupts the enzyme’s ability to catalyze the hydration of carbon dioxide, leading to a decrease in enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- (4-sulfamoyl-phenyl)-thiocarbamic acid O-(2-thiophen-2-yl-ethyl) ester
- (4-sulfamoyl-phenyl)-thiocarbamic acid O-(2-thiophen-4-yl-ethyl) ester
- (4-sulfamoyl-phenyl)-thiocarbamic acid O-(2-furanyl-ethyl) ester
Uniqueness
(4-sulfamoyl-phenyl)-thiocarbamic acid O-(2-thiophen-3-yl-ethyl) ester is unique due to its specific substitution pattern on the thiophene ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
Molecular Formula |
C13H14N2O3S3 |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
O-(2-thiophen-3-ylethyl) N-(4-sulfamoylphenyl)carbamothioate |
InChI |
InChI=1S/C13H14N2O3S3/c14-21(16,17)12-3-1-11(2-4-12)15-13(19)18-7-5-10-6-8-20-9-10/h1-4,6,8-9H,5,7H2,(H,15,19)(H2,14,16,17) |
InChI Key |
NXMUSVRWCFYOTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)OCCC2=CSC=C2)S(=O)(=O)N |
Origin of Product |
United States |
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